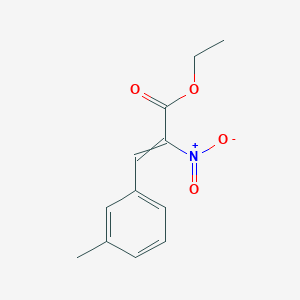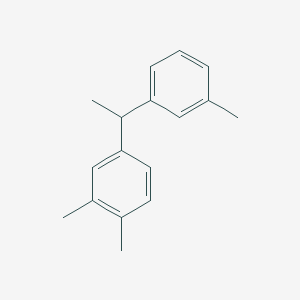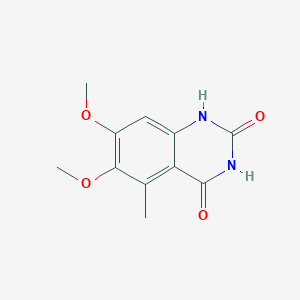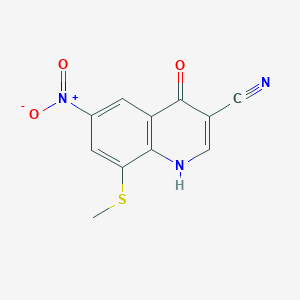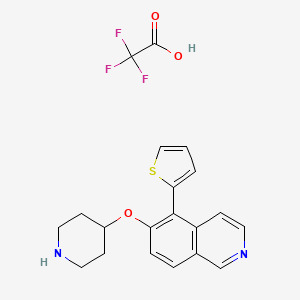
6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that combines a piperidine ring, a thiophene ring, and an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the thiophene ring can be prepared via cyclization reactions involving sulfur-containing precursors . The final step involves the coupling of these intermediates with isoquinoline under specific reaction conditions, such as the use of trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroisoquinoline derivatives, and substituted piperidines .
Scientific Research Applications
6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and isoquinoline rings can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Isoquinoline derivatives: Compounds with isoquinoline structures, such as tetrahydroisoquinoline and isoquinoline-3-carboxylic acid.
Uniqueness
6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
918489-48-2 |
|---|---|
Molecular Formula |
C20H19F3N2O3S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H18N2OS.C2HF3O2/c1-2-17(22-11-1)18-15-7-10-20-12-13(15)3-4-16(18)21-14-5-8-19-9-6-14;3-2(4,5)1(6)7/h1-4,7,10-12,14,19H,5-6,8-9H2;(H,6,7) |
InChI Key |
LQODCKSXPADLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C3=C(C=C2)C=NC=C3)C4=CC=CS4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
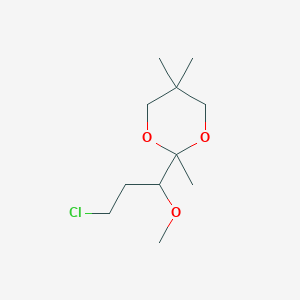
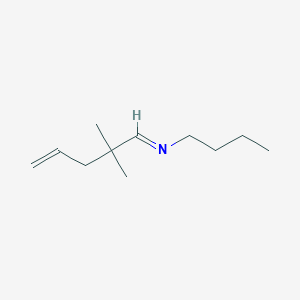
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)


